1-C-[4-Chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-D-glucitol

Impurity profiling Reference standard characterization LC-MS identification

1-C-[4-Chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-D-glucitol (CAS 2100872-88-4), also catalogued as Dapagliflozin Open-Ring Impurity or Dapagliflozin Impurity 5, is a structurally defined, high-purity (>98% HPLC) open-chain hexaol reference standard. It is chemically distinct from the parent active pharmaceutical ingredient (API) dapagliflozin (CAS 461432-26-8), which exists as a closed-ring 1,5-anhydro-D-glucitol.

Molecular Formula C21H27ClO7
Molecular Weight 426.9 g/mol
Cat. No. B13426679
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-C-[4-Chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-D-glucitol
Molecular FormulaC21H27ClO7
Molecular Weight426.9 g/mol
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C(C(C(C(C(CO)O)O)O)O)O)Cl
InChIInChI=1S/C21H27ClO7/c1-2-29-15-6-3-12(4-7-15)9-14-10-13(5-8-16(14)22)18(25)20(27)21(28)19(26)17(24)11-23/h3-8,10,17-21,23-28H,2,9,11H2,1H3/t17-,18?,19-,20+,21+/m1/s1
InChIKeyQXLZASULNNCSEF-WNTWWTRPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-C-[4-Chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-D-glucitol (Dapagliflozin Open-Ring Impurity, CAS 2100872-88-4): Certified Reference Standard for ANDA & QC Workflows


1-C-[4-Chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-D-glucitol (CAS 2100872-88-4), also catalogued as Dapagliflozin Open-Ring Impurity or Dapagliflozin Impurity 5, is a structurally defined, high-purity (>98% HPLC) open-chain hexaol reference standard [1] [2]. It is chemically distinct from the parent active pharmaceutical ingredient (API) dapagliflozin (CAS 461432-26-8), which exists as a closed-ring 1,5-anhydro-D-glucitol . This compound is manufactured as a certified impurity reference material for use in analytical method development, method validation (AMV), quality control (QC), and Abbreviated New Drug Application (ANDA) regulatory submissions .

Why 1-C-[4-Chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-D-glucitol Cannot Be Substituted with Generic SGLT2 Inhibitor Reference Standards or Unqualified Impurity Batches


The open-ring hexaol structure of 1-C-[4-Chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-D-glucitol is not interchangeable with the parent API dapagliflozin or with other structurally distinct dapagliflozin impurities (e.g., tetraacetate, deschloro, or bromo-lactone congeners) in any regulated analytical workflow [1] [2]. Each impurity possesses unique chromatographic retention behaviour, mass spectral fragmentation pattern, and UV absorption profile, directly impacting peak identification, system suitability, and quantitation accuracy in stability-indicating HPLC or UPLC methods [3]. Furthermore, as a known degradation product formed during dapagliflozin synthesis, purification, and storage, this compound must be individually resolved and quantified against its own certified reference standard to meet ICH Q3A/Q3B reporting, identification, and qualification thresholds (≤0.15% for a maximum daily dose ≤2 g/day) [4]. Use of an unqualified or incorrect impurity standard risks misassignment of impurity peaks, failed ANDA submission, or non-compliance with pharmacopeial monograph requirements.

1-C-[4-Chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-D-glucitol: Head-to-Head Quantitative Differentiation Evidence Against Parent API and Closest Impurity Analogs


Molecular Formula and Mass Identifiers: Open-Ring Hexaol (C21H27ClO7) vs. Parent Dapagliflozin (C21H25ClO6)

The target compound is the open-ring (linear) hexaol form of dapagliflozin, differing from the parent API by the formal addition of H2O across the 1,5-anhydro bridge. This results in a molecular formula shift from C21H25ClO6 (dapagliflozin, MW 408.875 g/mol) to C21H27ClO7 (target, MW 426.89 g/mol) [1] [2] – a net mass increase of +18.015 Da readily distinguishable by high-resolution mass spectrometry. In contrast, the commonly encountered dapagliflozin tetraacetate impurity (CAS 461432-25-7) possesses formula C29H33ClO10 and MW 577.02 g/mol, representing a fundamentally different derivatized intermediate .

Impurity profiling Reference standard characterization LC-MS identification

Predicted Physicochemical Property Divergence: Boiling Point, Density, and pKa Between Open-Ring Impurity and Parent Dapagliflozin

The open-ring impurity exhibits systematically differentiated predicted physicochemical properties compared to the parent dapagliflozin API. The boiling point is elevated by approximately 108.6°C (717.6±60.0°C vs. 609.0±55.0°C) [1] [2], density is higher (1.388±0.06 vs. 1.349 g/cm³) [1] , and predicted pKa values are comparable but with a tighter uncertainty range (13.25±0.20 vs. 13.23±0.70) [1] [2]. These differences are consistent with the loss of the intramolecular hemiacetal constraint present in the dapagliflozin pyranose ring, resulting in a more extended, higher-molecular-weight linear polyol with increased hydrogen-bonding capacity.

Preparative chromatography Stability studies Solubility assessment

Stability-Indicating HPLC Method Specificity: Open-Ring Impurity Requires Independent Resolution from Dapagliflozin and Process-Related Impurities

A validated stability-indicating gradient RP-HPLC method published for dapagliflozin impurity profiling achieved baseline resolution of dapagliflozin (retention time 7.3 min), 5-BC impurity (7.9 min), and 4-BC impurity (17.1 min) on an Xbridge Phenyl C18 column (250 × 4.6 mm, 5 μm) with 0.05% aqueous TFA/acetonitrile gradient elution [1]. The open-ring impurity, formed under acidic and basic hydrolytic stress conditions (96% degradation in both cases), generates a distinct chromatographic peak that must be independently identified and quantified [1]. In a separate stability-indicating UPLC method capable of simultaneous determination of dapagliflozin and three synthesis impurities, the method achieved linearity for impurities over 1–10 μg/mL (r² >0.99) with low limits of detection and quantification, and the impurity designated 'Impurity 3' showed significant cytotoxicity at 0.5 µM in 3T3 cell assays, underscoring the need for individual impurity resolution and quantitation [2].

Stability-indicating assay Method validation Forced degradation

Pharmacological Activity Gap: Open-Ring Impurity as a Structurally Inactive Degradant vs. Highly Potent Dapagliflozin (SGLT2 Ki 0.55 nM)

Dapagliflozin is a highly potent, selective SGLT2 inhibitor with an inhibitory constant (Ki) of 0.55 nM against human SGLT2 and >1400-fold selectivity over SGLT1 [1] [2]. The open-ring impurity lacks the tetrahydropyran (1,5-anhydro) ring that is essential for SGLT2 pharmacophore binding – the sugar ring conformation is critical for high-affinity interaction with the transporter glucose-binding site, as demonstrated by the ≈100–1200-fold selectivity window maintained across dapagliflozin, empagliflozin, and other gliflozin analogs [3]. While no published head-to-head SGLT2 inhibition assay data was identified that directly measures this impurity against dapagliflozin, the structural disruption of the pyranose ring in the open-chain hexaol abrogates the essential pharmacophoric geometry, functionally classifying this compound as a pharmacologically inactive (or orders-of-magnitude less active) degradation product requiring safety qualification per ICH Q3A/Q3B [4].

SGLT2 pharmacology Impurity safety qualification Genotoxicity assessment

Certified Characterization Package Depth: Multi-Technique COA vs. Unqualified Impurity Batches

The open-ring impurity reference standard is supplied with a comprehensive Certificate of Analysis (COA) encompassing structural confirmation by mass spectrometry (MS), 1H NMR and 13C NMR with detailed spectral interpretation, HPLC purity determination, UV spectroscopy, and residual solvent analysis by NMR or KF titration [1] . In contrast, a generic or unqualified impurity batch typically lacks multi-technique orthogonal characterization, carrying only a single-point HPLC purity value [2]. The certified standard additionally enables traceability against pharmacopeial standards (USP or EP) as feasibility permits, an option unavailable with non-certified material [3]. Vendor-provided purity for the open-ring impurity is specified at >98% HPLC (ArtisBiotech) [4], ≥95% HPLC (SINCO/STD grade) [1], or >90% (Clearsynth, research grade) , illustrating that procurement grade directly determines suitability for quantitative vs. qualitative applications.

Reference standard certification COA documentation Pharmacopeial traceability

Validated Application Scenarios for 1-C-[4-Chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-D-glucitol in Pharmaceutical Development, QC, and Regulatory Filing


ANDA Impurity Profiling: Quantitative Determination of the Open-Ring Degradant in Dapagliflozin API and Finished Dosage Forms

This certified reference standard is used as the primary calibrant for quantifying the open-ring impurity in dapagliflozin drug substance and drug product per ICH Q3A/Q3B requirements. Using a validated stability-indicating RP-HPLC or UPLC method with linearity over 1–10 μg/mL for impurities and LOD/LOQ sensitivity sufficient to detect impurities at the 0.05% reporting threshold, the reference standard enables accurate peak assignment, system suitability verification, and mass balance determination in forced degradation studies [1] [2]. The certified COA with orthogonal structural characterization (MS, 1H/13C NMR, HPLC-UV) meets ANDA filing documentation requirements for impurity identification .

Stability Study Support: Identification and Tracking of the Open-Ring Degradation Product Under ICH Stress Conditions

Dapagliflozin undergoes significant degradation (up to 96%) under acid and base hydrolytic conditions, generating the open-ring impurity among other degradants detectable by LC-MS with a characteristic ion at m/z 320.42 [1] [2]. The reference standard is employed to confirm degradation product identity during method development, establish degradation kinetics, and set shelf-life specifications. Its predicted boiling point (717.6°C) and density (1.388 g/cm³) differing from dapagliflozin inform preparative isolation conditions should bulk purification of the degradant be required for toxicology studies [3].

Method Validation (AMV) and System Suitability: Specificity and Resolution Testing in Multi-Impurity HPLC/UPLC Assays

During validation of impurity determination methods per ICH Q2(R1), the reference standard is used to demonstrate specificity by confirming that the open-ring impurity peak is fully resolved from dapagliflozin (RT ~7.3 min), 5-BC impurity (RT ~7.9 min), 4-BC impurity (RT ~17.1 min), and any formulation excipient peaks [1] [4]. Because the impurity is supplied as a mixture of diastereomers, the reference standard also serves to verify that the analytical method can either resolve or co-elute the diastereomeric pair, depending on the chosen chromatographic conditions, thereby ensuring robust system suitability criteria.

Reference Standard for Pharmacopeial Monograph Compliance and Regulatory Dossier Preparation

As a fully characterized impurity reference standard with possible traceability against USP or EP pharmacopeial standards, this compound supports compliance with dapagliflozin monographs in the Japanese Pharmacopoeia (JP), United States Pharmacopeia (USP), and European Pharmacopoeia (EP) [5]. The comprehensive characterization data package (MS, NMR, HPLC, UV, KF) satisfies regulatory authority expectations for impurity reference standard documentation in Drug Master Files (DMF) and ANDA submissions, reducing the risk of deficiency letters related to impurity identification or qualification [4].

Quote Request

Request a Quote for 1-C-[4-Chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-D-glucitol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.